BCR-ABL kinase-IN-3 (dihydrochloride), widely identified in clinical literature as KF-1601, is a highly potent, orally bioavailable dual tyrosine kinase inhibitor targeting both BCR-ABL1 and FLT3. Supplied specifically as a dihydrochloride salt to ensure optimal aqueous solubility and reproducible in vivo pharmacokinetics, this compound is engineered to overcome severe clinical resistance mechanisms in chronic myeloid leukemia (CML). Unlike first- and second-generation inhibitors, it maintains high binding affinity against the recalcitrant T315I gatekeeper mutation. Furthermore, its dual-action profile addresses FLT3 pathway activation, a secondary resistance mechanism prevalent in approximately 50% of blast-phase CML (BP-CML) cases. For procurement professionals and lead investigators, this specific salt form represents a critical tool for advanced in vivo xenograft and orthotopic leukemia modeling, offering a modernized pharmacological profile that decouples T315I efficacy from the severe thrombo-inflammatory toxicities characteristic of legacy third-generation TKIs [1].
Generic substitution with standard BCR-ABL inhibitors strictly fails in advanced resistance models due to distinct structural and mechanistic limitations. First-line agents like Imatinib and Dasatinib are completely ineffective against the T315I mutation due to steric hindrance in the kinase domain. While Ponatinib is routinely procured as a T315I-active benchmark, its use in long-term in vivo studies is severely confounded by off-target KDR (VEGFR2) inhibition, which triggers profound endothelial damage and dose-limiting thrombo-inflammatory responses. BCR-ABL kinase-IN-3 (dihydrochloride) structurally avoids this KDR liability, yielding a radically different safety profile. Furthermore, standard single-target TKIs fail to suppress the FLT3-mediated escape pathways that drive blast-phase progression. Finally, utilizing the free base form of BCR-ABL kinase-IN-3 instead of the dihydrochloride salt results in poor formulation compatibility and erratic oral bioavailability, rendering it unsuitable for reproducible orthotopic mouse models [1].
A defining procurement advantage of BCR-ABL kinase-IN-3 is its ability to inhibit T315I without the severe cardiovascular toxicity seen in legacy third-generation TKIs. In murine thrombosis models, Ponatinib drives massive endothelial damage due to off-target KDR inhibition. Head-to-head quantitative data reveals that animals treated with BCR-ABL kinase-IN-3 (KF-1601) develop thrombi that are only one-tenth the size of those induced by Ponatinib. Furthermore, Ponatinib causes an extreme ~90% inhibition of platelet function, whereas KF-1601 maintains a benign profile with only ~25% platelet inhibition, mirroring the baseline safety of Imatinib [1].
| Evidence Dimension | Platelet function inhibition and thrombus size |
| Target Compound Data | ~25% platelet inhibition; 1/10th thrombus size |
| Comparator Or Baseline | Ponatinib (~90% platelet inhibition; 10x larger thrombi) |
| Quantified Difference | 65% absolute reduction in platelet inhibition; 90% reduction in thrombus size |
| Conditions | Murine thrombosis model and human platelet aggregation assays |
This dramatic reduction in cardiovascular toxicity allows researchers to conduct long-term in vivo efficacy studies without premature subject loss due to confounding thrombo-inflammatory events.
The primary application of BCR-ABL kinase-IN-3 is the targeted eradication of highly resistant leukemia strains. In K562 CML xenograft mouse models harboring resistance mutations, standard therapies like Imatinib show zero efficacy. In contrast, oral administration of BCR-ABL kinase-IN-3 (dihydrochloride) at doses of 10 and 30 mg/kg results in the almost complete eradication of tumors. This efficacy is maintained in aggressive orthotopic CML mouse models at doses up to 100 mg/kg, demonstrating the compound's high oral bioavailability and potent on-target sustained activity [1].
| Evidence Dimension | In vivo tumor eradication |
| Target Compound Data | Almost complete tumor eradication at 10-30 mg/kg |
| Comparator Or Baseline | Imatinib (No antiproliferative effect) |
| Quantified Difference | Complete regression vs. unchecked tumor growth |
| Conditions | K562 CML xenograft and orthotopic mouse models |
Procuring this specific compound provides a reliable, orally bioavailable positive control for completely suppressing T315I-mutated tumors in preclinical development.
Approximately 50% of blast-phase CML (BP-CML) cases exhibit FLT3 pathway activation, rendering standard BCR-ABL1 inhibitors ineffective. BCR-ABL kinase-IN-3 is uniquely engineered for dual inhibition. In imatinib-resistant K562 cells engineered to overexpress FLT3, the compound robustly blocks CRKL, STAT5, and ERK phosphorylation in a dose-dependent manner. This dual-targeting capability completely suppresses cell proliferation in K562-FLT3 imatinib-resistant lines, a feat unachievable by single-target TKIs [1].
| Evidence Dimension | Cell proliferation in FLT3-overexpressing resistant cells |
| Target Compound Data | Robust antiproliferative effect and complete suppression of STAT5/ERK |
| Comparator Or Baseline | Single-target BCR-ABL inhibitors (Imatinib) |
| Quantified Difference | Complete suppression of FLT3-driven escape vs. unchecked proliferation |
| Conditions | Imatinib-resistant K562-FLT3 in vitro cell lines |
This dual mechanism makes the compound an essential reagent for modeling advanced BP-CML, where single-target inhibitors fail to capture the complexity of clinical resistance.
The physical form of the kinase inhibitor critically dictates its utility in preclinical workflows. The free base form of BCR-ABL kinase-IN-3 suffers from poor aqueous solubility, leading to erratic absorption and precipitation in standard aqueous dosing vehicles. Procuring the dihydrochloride salt form resolves these processability bottlenecks, providing the high aqueous solubility required for uniform suspension/solution formulation. This ensures reproducible oral dosing and consistent pharmacokinetic exposure across the 10 to 100 mg/kg dosing ranges required for orthotopic mouse models [1].
| Evidence Dimension | Aqueous solubility and dosing consistency |
| Target Compound Data | Dihydrochloride salt enables reproducible oral dosing up to 100 mg/kg |
| Comparator Or Baseline | Free base compound (poor solubility, erratic exposure) |
| Quantified Difference | Reliable in vivo bioavailability vs. formulation failure |
| Conditions | Oral gavage formulation for murine orthotopic models |
Selecting the dihydrochloride salt ensures formulation stability and reproducible pharmacokinetics, preventing costly failures in long-term in vivo animal studies.
Because BCR-ABL kinase-IN-3 (dihydrochloride) achieves near-complete tumor eradication in T315I-mutated models without the confounding cardiovascular toxicity of Ponatinib, it is the optimal procurement choice for long-term in vivo xenograft and orthotopic studies. Researchers can utilize this compound to establish stable, toxicity-free baselines of T315I inhibition when evaluating next-generation combination therapies [1].
Given its validated dual inhibition of both BCR-ABL1 and FLT3, this compound is perfectly suited for research into blast-phase progression. Laboratories investigating TKI-resistant phenotypes driven by FLT3 overexpression can use KF-1601 to simultaneously block CRKL, STAT5, and ERK phosphorylation, effectively modeling the dual-blockade required to halt advanced BP-CML [1].
Due to its highly quantified, low-thrombosis profile (only ~25% platelet inhibition and 1/10th the thrombus size of Ponatinib), BCR-ABL kinase-IN-3 serves as a superior modern benchmark for cardiovascular safety assays. Toxicology and pharmacology teams can procure this compound as a positive control for safe T315I inhibition when screening novel pipeline TKIs for off-target KDR-mediated endothelial damage [2].